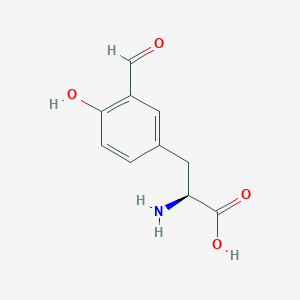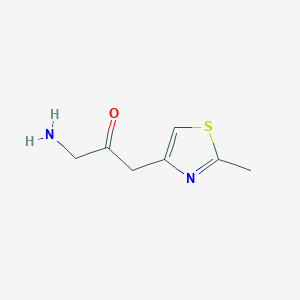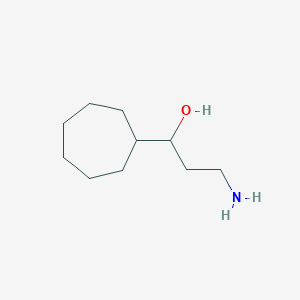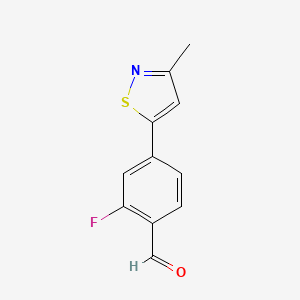
3-Formyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-L-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of a formyl group (-CHO) attached to the benzene ring of the tyrosine molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Formyl-L-tyrosine can be synthesized through various methods. One common approach involves the formylation of L-tyrosine using formylating agents such as formic acid or formyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the selective formylation of the tyrosine molecule .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms. For example, certain strains of bacteria can be genetically modified to produce this compound through fermentation processes. This method is advantageous due to its scalability and potential for cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Formyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-Carboxy-L-tyrosine
Reduction: 3-Hydroxymethyl-L-tyrosine
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 3-Formyl-L-tyrosine exerts its effects is primarily through its interaction with specific enzymes and proteins. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein function. This property is exploited in the development of enzyme inhibitors and protein labeling techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-L-tyrosine: Similar structure but with a hydroxyl group instead of a formyl group.
3-Methoxy-L-tyrosine: Contains a methoxy group instead of a formyl group.
3-Nitro-L-tyrosine: Contains a nitro group instead of a formyl group.
Uniqueness
3-Formyl-L-tyrosine is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where selective modification of proteins is required .
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12/h1-3,5,8,13H,4,11H2,(H,14,15)/t8-/m0/s1 |
Clé InChI |
MYVUDDGZMPQJEZ-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C=O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13165082.png)


![1-[1-(Methylamino)cyclobutyl]ethan-1-one](/img/structure/B13165098.png)
![2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13165101.png)


![2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13165117.png)

![1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine](/img/structure/B13165125.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165128.png)


